N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with a molecular formula of C24H25N3O5S2 This compound is known for its unique structure, which includes a benzothiazole ring, a pyrrolidine ring, and a sulfonylbenzamide group
Properties
IUPAC Name |
N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-25-19-12-9-17(29-4-2)15-20(19)30-22(25)23-21(26)16-7-10-18(11-8-16)31(27,28)24-13-5-6-14-24/h7-12,15H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJVCBAEZMRMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothiazole Ring: This step involves the reaction of 2-aminothiophenol with ethyl acetoacetate under acidic conditions to form the benzothiazole ring.
Ethylation and Ethoxylation: The benzothiazole ring is then ethylated and ethoxylated using appropriate alkylating agents.
Formation of the Sulfonylbenzamide Group: This step involves the reaction of the ethylated and ethoxylated benzothiazole with 4-pyrrolidin-1-ylsulfonylbenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring and the sulfonylbenzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles or sulfonylbenzamides.
Scientific Research Applications
Structure and Composition
The compound has a complex structure characterized by a benzothiazole moiety and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 352.5 g/mol. The presence of ethoxy and pyrrolidine groups contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit notable cytotoxic effects against various cancer cell lines. A study on similar compounds demonstrated their ability to inhibit DNA topoisomerases, crucial enzymes in DNA replication and transcription, leading to apoptosis in cancer cells . This suggests that N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide could be explored as a potential anticancer agent.
Antimicrobial Properties
Benzothiazole derivatives have shown promising antimicrobial activity against a range of pathogens. The compound's structural features may enhance its interaction with microbial cell membranes or specific enzymatic targets, contributing to its efficacy against bacterial infections .
Psychoactive Research
The compound's structural similarity to known psychoactive substances raises interest in its potential effects on the central nervous system. Studies on related benzothiazole compounds have indicated their involvement in modulating neurotransmitter systems, suggesting that this compound could be evaluated for neuropharmacological effects .
Drug Development
Given its unique chemical structure, this compound may serve as a lead compound in drug design. Its ability to interact with biological targets can be optimized through structure–activity relationship studies to develop more potent analogs for therapeutic use.
Case Study 1: Anticancer Screening
In a recent study focusing on a series of benzothiazole derivatives, compounds similar to this compound were synthesized and tested against human leukemia cell lines. Results indicated that these compounds exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity .
Case Study 2: Antimicrobial Efficacy
A research article explored the antimicrobial properties of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that certain modifications led to enhanced activity against resistant strains, highlighting the potential of compounds like N-[6-(alkoxy)-benzothiazole] derivatives in treating infections caused by multidrug-resistant bacteria .
Mechanism of Action
The mechanism of action of N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide can be compared with other similar compounds, such as:
Biological Activity
N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzothiazole core linked to a pyrrolidine sulfonamide and an ethoxy group. This unique structure is hypothesized to contribute to its biological properties.
Anticonvulsant Activity
A series of related compounds, including benzothiazole derivatives, have been evaluated for anticonvulsant properties. Studies indicate that these compounds exhibit significant activity in models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Specifically, derivatives similar to the compound have shown reduced immobility times in these tests, suggesting a potential for anticonvulsant effects without notable neurotoxicity or liver toxicity .
Central Nervous System (CNS) Effects
Research has indicated that compounds containing the benzothiazole moiety can influence CNS activity. In various pharmacological evaluations, these compounds have demonstrated effects such as sedation and muscle relaxation, which are critical for their potential therapeutic applications in treating CNS disorders .
Anticancer Potential
The compound's structural features suggest it may interact with specific molecular targets involved in cancer progression. Preliminary studies have indicated that benzothiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines. Mechanistic studies are ongoing to elucidate the specific pathways involved .
The exact mechanism of action for this compound remains to be fully characterized. However, it is believed that the compound may exert its effects through modulation of neurotransmitter systems and interaction with ion channels relevant to neuronal excitability. Additionally, its sulfonamide group may play a role in enzyme inhibition pathways critical for its anticancer effects .
Study 1: Anticonvulsant Evaluation
In a study published in 2008, researchers synthesized a series of 1,3-benzothiazol-2-yl benzamides and evaluated their anticonvulsant activity. The results showed that several compounds exhibited significant protective effects in seizure models without inducing neurotoxicity . This study provides a foundation for further exploration of this compound's potential in seizure management.
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of benzothiazole derivatives highlighted their ability to inhibit cell growth in various cancer types. The study utilized both in vitro and in vivo models to assess the efficacy of these compounds. Results indicated that certain derivatives led to significant tumor regression in animal models . This suggests that this compound may possess similar anticancer properties worth exploring.
Q & A
Q. What are the key steps in synthesizing this compound, and how can purity be ensured?
- Methodological Answer : Synthesis involves multi-step routes, typically starting with functionalization of the benzothiazole core. Key steps include:
- Coupling reactions : Amide bond formation between the benzothiazole and pyrrolidine sulfonyl groups under anhydrous conditions.
- Z-configuration control : Use of stereoselective catalysts (e.g., Pd-based) to ensure the correct imine geometry .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by HPLC for final purity validation (>98% by NMR and MS) .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., Z-configuration via NOE correlations) .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves ambiguities in stereochemistry and hydrogen bonding .
Q. What are the common chemical reactions observed in this compound?
- Methodological Answer : Reactivity is dominated by:
- Oxidation : The benzothiazole sulfur can oxidize to sulfoxide/sulfone derivatives using HO or KMnO .
- Nucleophilic substitution : At the ethoxy group (e.g., ethoxy → hydroxyl under acidic hydrolysis) .
- Sulfonamide reactivity : Participation in hydrogen bonding or coordination with metal ions in catalytic systems .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for novel derivatives?
- Methodological Answer :
- Quantum chemical calculations (DFT): Predict reaction pathways and transition states for substituent modifications .
- Machine learning : Train models on existing benzothiazole reaction data to predict optimal solvents/catalysts (e.g., DMF vs. THF for amide coupling) .
- ICReDD’s workflow : Integrate computational screening with high-throughput experimentation to reduce trial-and-error approaches .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response standardization : Use consistent µM ranges (e.g., 1–50 µM) and controls (e.g., DMSO vehicle) .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity (e.g., kinase inhibition vs. off-target effects) .
- Meta-analysis : Cross-reference data from SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cellular assays .
Q. What strategies mitigate instability in aqueous solutions during pharmacological assays?
- Methodological Answer :
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without hydrolysis .
- pH optimization : Stabilize the sulfonamide group by maintaining pH 7.4 (phosphate buffer) to prevent deprotonation .
- Lyophilization : Formulate as a lyophilized powder for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
